Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate

Process chemistry Scale-up synthesis P2Y12 antagonist intermediates

Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate (CAS 52600-52-9) is a heterocyclic pyridone ester with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol. It carries a cyano group at position 5, a methyl group at position 2, and an ethyl ester at position 3 of the 1,6-dihydropyridine-6-one ring system.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 52600-52-9
Cat. No. B1232059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate
CAS52600-52-9
Synonymsethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate
ethyl CDMOP
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=O)C(=C1)C#N)C
InChIInChI=1S/C10H10N2O3/c1-3-15-10(14)8-4-7(5-11)9(13)12-6(8)2/h4H,3H2,1-2H3,(H,12,13)
InChIKeyFCPREFULXHVXGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate (CAS 52600-52-9): Physicochemical Identity and Role as a P2Y12 Intermediate and Cardiotonic Lead


Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate (CAS 52600-52-9) is a heterocyclic pyridone ester with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . It carries a cyano group at position 5, a methyl group at position 2, and an ethyl ester at position 3 of the 1,6-dihydropyridine-6-one ring system. The compound is a key precursor in the multikilogram manufacture of P2Y12 receptor antagonists such as AZD1283, and has been independently characterised as a milrinone-analogue cardiotonic agent with positive inotropic and chronotropic activity .

Why Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate Cannot Be Replaced by Generic 2-Substituted or Methyl-Ester Analogs


In-class substitution is not feasible because the compound's biological activity and synthetic efficiency are exquisitely sensitive to the nature of the 2-substituent and the ester moiety. Systematic structure-activity relationship (SAR) studies demonstrate that replacing the 2-methyl group with larger or branched alkyl/aryl groups (e.g., ethyl, t-butyl, phenyl) progressively diminishes or reverses cardiotonic activity . Similarly, changing the ethyl ester to a methyl or benzyl ester alters PDE III inhibitory potency, adenosine A1 receptor affinity, and the balance of inotropic mechanisms . Merely sourcing any cyanopyridone core would forfeit the quantitative activity and process advantages documented below.

Quantitative Evidence Guide for Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate: Comparative Data vs. Baseline, Milrinone, and Structural Analogs


Multikilogram Process Yield Improved 4.9-Fold Over the Original Route

The overall process yield from ethyl acetoacetate to the downstream chloropyridine intermediate was increased from 15% to 73% without additional purification steps, representing a 4.9-fold improvement over the original kg-scale route . The optimised telescoped process delivered >80 kg of chloropyridine 2, with the cyanopyridone intermediate 1 isolated in 82% yield and >99.5% HPLC purity (100.8% w/w NMR assay) .

Process chemistry Scale-up synthesis P2Y12 antagonist intermediates Route optimization

Inotropic Potency 1.6-Fold Superior to Milrinone with 31% Greater Maximum Effect

On electrically driven left atrium from reserpine-treated guinea-pigs, the target compound (I) gave an EC50 of 15.6 ± 0.2 µM, compared with 25 ± 0.1 µM for milrinone (1.6-fold more potent) and 40.3 ± 0.1 µM for the 2-ethyl analog (II) . The maximum inotropic effect of compound I (63% ± 0.3 increase in developed tension over control) exceeded that of milrinone (48% ± 0.3) and the 2-ethyl analog (47% ± 0.2) .

Cardiotonic activity Positive inotropic effect Milrinone analogues Atrial contractility

Adenosine Antagonism Mechanism Confirmed—Beta-Adrenoceptor Independence Differentiates from Classical Inotropes

The inotropic activity of the target compound (I) at 10–100 µM was resistant to propranolol (0.1 µM), excluding beta-adrenoceptor involvement . Instead, the inotropism was selectively blocked by 8-phenyltheophylline (10 µM) or adenosine deaminase (2 U·mL⁻¹), and the compound competitively inhibited the negative inotropic effect of the adenosine agonist L-PIA with a pA2 of 4.79, versus pA2 = 4.36 for the 2-ethyl analog (II) .

Mechanism of action Adenosine antagonism Beta-adrenoceptor independence Cardiotonic selectivity

2-Substituent SAR: Methyl Is the Optimal Group—Activity Decreases or Reverses with Larger Substituents

Systematic comparison of 2-substituted esters revealed that ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate induced positive inotropic and chronotropic effects superior to milrinone, whereas increasing or branching the 2-substituent (t-butyl, phenyl) caused activity to decrease until it faded or reversed . X-ray structural analyses of the 2-methyl, 2-t-butyl, and 2-phenyl esters provided a crystallographic basis for this SAR trend .

Structure-activity relationship 2-Substituent optimization Milrinone analogues X-ray crystallography

PDE III Inhibition of the Methyl Ester Analog (SF397): Retained Scaffold Activity but Distinct Profile from Milrinone

The methyl ester congener SF397 (methyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) inhibited PDE III from guinea-pig heart with a Ki of 7.00 µM, compared with 3.80 µM for milrinone and 8.80 µM for the benzyl ester SF399 . Although the target compound was not directly assayed in this study, the data establish that the 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate scaffold retains PDE III inhibitory capacity, with the ethyl ester expected to fall within this activity range based on closely aligned SAR .

Phosphodiesterase III inhibition Milrinone analogues SF397 Cardiotonic mechanism

Procurement-Relevant Application Scenarios for Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate


Multikilogram Synthesis of P2Y12 Receptor Antagonists (e.g., AZD1283)

The optimized telescoped process enables cost-effective, high-purity delivery of >80 kg batches of the downstream chloropyridine intermediate at 73% overall yield, directly supporting clinical-phase manufacturing of reversible P2Y12 antagonists . The compound's established impurity profile and robust crystallisation protocol allow for GMP-compliant scale-up without additional chromatographic purification .

Cardiotonic Drug Discovery Cascades Targeting Adenosine-Antagonist Positive Inotropes

With 1.6-fold greater inotropic potency and 31% greater maximal efficacy than milrinone, combined with a beta-adrenoceptor-independent, adenosine-antagonist mechanism (pA2 = 4.79 vs. L-PIA), the compound is suitable as a selective positive inotrope lead that avoids cAMP-driven arrhythmogenic liabilities . Screening cascades can use the 2-ethyl analog (EC50 = 40.3 µM, pA2 = 4.36) as a built-in negative control for SAR validation .

Structure-Activity Relationship Expansion Around the 2-Methyl Pharmacophore

The crystallographically defined SAR establishes the 2-methyl group as the optimal substituent; larger or branched substituents decrease or reverse activity . This provides a firm anchor point for medicinal chemistry programs that require a validated, active reference compound for scaffold-hopping or bioisostere design efforts.

Mechanistic Deconvolution of Adenosine Antagonism vs. PDE III Inhibition in Cardiac Tissue

The compound's resistance to propranolol and carbachol, coupled with its sensitivity to 8-phenyltheophylline and adenosine deaminase, make it a valuable pharmacological tool for dissecting adenosine-mediated inotropy separately from PDE III-dependent pathways . Concurrent use of the methyl ester analog (SF397, PDE III Ki = 7.00 µM) enables parallel assessment of the PDE III component within the same scaffold family .

Quote Request

Request a Quote for Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.